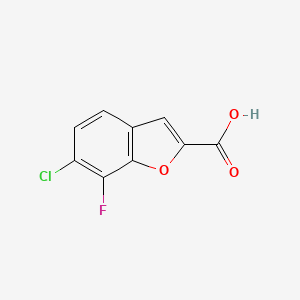

6-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

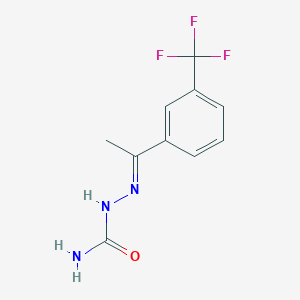

6-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H4ClFO3. It belongs to the class of benzofuran derivatives and exhibits interesting properties that make it relevant for further investigation .

Molecular Structure Analysis

The molecular structure of This compound consists of a benzofuran ring with chlorine and fluorine substituents. The carboxylic acid group is attached to the benzofuran ring. The precise arrangement of atoms and bond angles can be visualized using molecular modeling software or X-ray crystallography .

Scientific Research Applications

Antibacterial Agents

6-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid and its derivatives have been studied for their antibacterial properties. For example, Matsumoto et al. (1984) researched the synthesis and structure-activity relationships of various 1,4-dihydro-4-oxopyridinecarboxylic acids, including 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. This study highlighted the antibacterial activity of these compounds, demonstrating their potential in treating infections (Matsumoto, Miyamoto, Minamida, Nishimura, Egawa, & Nishimura, 1984).

Anticancer Activity

Research by Bhatt, Agrawal, and Patel (2015) on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, including 6-fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid, demonstrated significant anticancer activity. These compounds showed promising results against various carcinoma cell lines, suggesting their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).

Synthesis of Biologically Active Compounds

Zhang, Duan, Xiong, Zhuang, and Tang (2019) focused on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate in the production of anticancer drugs. Their research established a rapid and efficient method for synthesizing this compound, highlighting its importance in the pharmaceutical industry (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).

Isothiocoumarin Derivatives Synthesis

Pokhodylo, Matiychuk, and Obushak (2010) developed a method for synthesizing 1-oxo-1H-isothiochromenes from 2-benzofuran-1(3H)-one (phthalide), involving 6-chloro-2-benzofuran-1(3H)-ones. This synthesis pathway is significant for the production of isothiocoumarin derivatives, which have various applications in medicinal chemistry (Pokhodylo, Matiychuk, & Obushak, 2010).

Molecular Docking Studies

Sagaama, Noureddine, Brandán, Jarczyk-Jedryka, Flakus, Ghalla, and Issaoui (2020) conducted molecular docking studies, structural, and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives. Their research provided insights into the biological activities of these compounds, including their potential as inhibitors against cancer and microbial diseases (Sagaama et al., 2020).

Mechanism of Action

Target of Action

Benzofuran compounds, to which this compound belongs, have been shown to interact with a variety of targets, including topoisomerase i, sigma receptors, pim-1, farnesyl transferase, and histamine h3 receptors . These targets play crucial roles in various biological processes, including DNA replication, signal transduction, cell growth and differentiation, protein prenylation, and neurotransmission .

Mode of Action

For instance, some benzofuran derivatives inhibit the activity of their target enzymes, leading to disruption of the associated biochemical pathways .

Result of Action

Benzofuran derivatives have been shown to exert a variety of effects at the molecular and cellular levels, including inhibiting enzyme activity, disrupting cell signaling pathways, and inducing cell death .

Properties

IUPAC Name |

6-chloro-7-fluoro-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFO3/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQZBUTVXUBAGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=C(O2)C(=O)O)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137767-53-2 |

Source

|

| Record name | 6-chloro-7-fluoro-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-((4-bromobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3015278.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoate](/img/structure/B3015281.png)

![1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3015283.png)

![{4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B3015284.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B3015291.png)

![9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015293.png)

![2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B3015295.png)

![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine](/img/structure/B3015296.png)

![(2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine](/img/structure/B3015298.png)

![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3,3,5-trimethylcyclohexyl)oxalamide](/img/structure/B3015299.png)